molecular formula C7H6N2OS B7904356 2-(Methylthio)oxazolo[5,4-b]pyridine

2-(Methylthio)oxazolo[5,4-b]pyridine

Cat. No.: B7904356
M. Wt: 166.20 g/mol
InChI Key: DKBGQXNLKVPGPF-UHFFFAOYSA-N
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Description

2-(Methylthio)oxazolo[5,4-b]pyridine is a fused heterocyclic compound featuring an oxazole ring fused to a pyridine ring at the [5,4-b] positions, with a methylthio (-SMe) substituent at the 2-position. This scaffold is notable for its structural rigidity and electronic properties, making it a valuable building block in medicinal chemistry and materials science. Its synthesis often involves nucleophilic addition-cyclization reactions, as seen in the fusion of isoxazole derivatives with bis(methylthio)methylene malononitrile . The compound’s reactivity in electrophilic substitution and cross-coupling reactions further enhances its utility in derivatization .

Properties

IUPAC Name

2-methylsulfanyl-[1,3]oxazolo[5,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2OS/c1-11-7-9-5-3-2-4-8-6(5)10-7/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKBGQXNLKVPGPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(O1)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylthio)oxazolo[5,4-b]pyridine typically involves the reaction of [1,3]oxazolo[4,5-b]pyridine-2(3H)-thione with methylating agents. One common method includes the use of potassium carbonate as a base and anhydrous dimethylformamide (DMF) as the solvent. The reaction is carried out under nitrogen atmosphere to prevent oxidation .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Methylthio)oxazolo[5,4-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methylthio group.

    Cyclization: It can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are used under basic conditions.

    Cyclization: Catalysts such as Lewis acids can facilitate cyclization reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Cyclization: More complex heterocyclic compounds.

Scientific Research Applications

2-(Methylthio)oxazolo[5,4-b]pyridine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Methylthio)oxazolo[5,4-b]pyridine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular processes through its interaction with key biomolecules.

Comparison with Similar Compounds

Structural Analogs and Isomerism

Positional Isomers :

  • Oxazolo[4,5-b]pyridine Derivatives : The isomer 2-(methylthio)oxazolo[4,5-b]pyridine (CAS 169205-95-2) differs in the fusion position of the oxazole and pyridine rings. This positional change alters electronic density distribution, affecting reactivity and intermolecular interactions. For example, oxazolo[4,5-b]pyridine derivatives exhibit distinct crystallographic parameters (e.g., space group Pbca, a = 7.4967 Å, b = 12.2531 Å, c = 36.9527 Å) compared to the [5,4-b] isomer .
  • Thiazolo[5,4-b]pyridine Analogs: Replacing the oxygen atom in oxazole with sulfur (thiazole) significantly impacts physicochemical properties. The crystal structure of 2-(methylthio)thiazolo[5,4-b]pyridine (C₇H₆N₂S₂) shows a monoclinic system (P2₁/c) with shorter S–C bonds (1.74–1.76 Å) compared to O–C bonds in oxazole derivatives, influencing hydrogen bonding and solubility .

Substituent Variations :

  • Piperazinyl Derivatives: 2-(4-Propylpiperazin-1-yl)oxazolo[4,5-b]pyridine derivatives exhibit enhanced hydrogen bonding (N–H⋯Br interactions) and crystallize in triclinic or monoclinic systems.
  • Halogenated Derivatives : 6-Chloro-2-(methylthio)oxazolo[5,4-b]pyridine (CAS 1206716-60-0) introduces electron-withdrawing chlorine, increasing electrophilicity for nucleophilic aromatic substitution reactions .
Table 1: Structural and Crystallographic Comparison
Compound Ring System Substituent Space Group Unit Cell Parameters (Å, °) Key Interactions
2-(Methylthio)oxazolo[5,4-b]pyridine Oxazolo[5,4-b]pyridine -SMe Not reported Electrophilic substitution
2-(Methylthio)thiazolo[5,4-b]pyridine Thiazolo[5,4-b]pyridine -SMe P2₁/c a = 7.060, b = 12.417, c = 8.109, β = 92.3° S⋯S van der Waals interactions
2-(4-Propylpiperazinyl)oxazolo[4,5-b]pyridine Oxazolo[4,5-b]pyridine -N(CH₂CH₂CH₃)₂ Pbca a = 7.497, b = 12.253, c = 36.953 N–H⋯Br hydrogen bonds

Antimicrobial Efficacy :

  • Sulfonamide derivatives of isoxazolo[5,4-b]pyridine (e.g., compound 71 in ) show broad-spectrum antibacterial activity, with MIC values <10 µg/mL against Staphylococcus aureus and Escherichia coli .
  • In contrast, 2-(substituted phenyl)oxazolo[4,5-b]pyridine derivatives exhibit moderate activity (MIC = 25–50 µg/mL), suggesting that electron-donating groups (e.g., -OMe) enhance membrane penetration .

Physicochemical and Pharmacokinetic Properties

  • LogP and Solubility : The methylthio group increases lipophilicity (logP ~1.8) compared to hydroxylated analogs (logP ~0.5), enhancing blood-brain barrier penetration for CNS targets .
  • Metabolic Stability : Piperazinyl derivatives show reduced CYP450 inhibition compared to imidazole-containing H₃ antagonists, mitigating drug-drug interaction risks .

Biological Activity

2-(Methylthio)oxazolo[5,4-b]pyridine is a heterocyclic compound characterized by its unique fused ring system, combining an oxazole and a pyridine ring with a methylthio group. This structural configuration contributes to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its interactions with cytochrome P450 enzymes, potential anticancer properties, and antibacterial effects.

Chemical Structure and Properties

  • Molecular Formula : CHNOS
  • Structural Features : The fused oxazole-pyridine structure enhances rigidity and planarity, potentially increasing binding affinity to biological targets.

Inhibition of Cytochrome P450 Enzymes

Research indicates that this compound acts as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This inhibition is crucial for modulating drug metabolism and understanding drug-drug interactions. The compound's ability to alter metabolic pathways suggests its utility in pharmacological applications where precise control over drug metabolism is desired.

Anticancer Activity

Recent studies have explored the cytotoxic effects of structurally related compounds in the oxazolo[5,4-d]pyrimidine series, which share similarities with this compound. These studies evaluated the compounds against various cancer cell lines:

CompoundCell LineCC50 (µM)Reference
3gHT2958.44 ± 8.75
3jHT2999.87 ± 10.90
3eHT29129.41 ± 10.04
5-FUHT29381.16 ± 25.51
CisplatinHT2947.17 ± 7.43

The compound 3g , a derivative of oxazolo[5,4-d]pyrimidine, showed significant selectivity for cancer cells over normal human dermal fibroblasts (NHDF), indicating a promising therapeutic window for further development.

Antibacterial Activity

The antibacterial properties of derivatives related to oxazolo[5,4-b]pyridine have been documented, particularly against Gram-positive pathogens such as Staphylococci and Enterococci. These compounds demonstrate effectiveness against strains resistant to conventional antibiotics like vancomycin . The potential for developing new antibacterial agents from this class of compounds is significant due to increasing antibiotic resistance globally.

Case Studies

  • Cytochrome P450 Interaction Studies :
    • A study highlighted the interaction profile of various derivatives with CYP1A2, emphasizing the need for further exploration to understand potential side effects and therapeutic applications.
  • Anticancer Efficacy :
    • A comparative analysis of oxazolo[5,4-d]pyrimidine derivatives revealed that compounds with specific substitutions exhibited enhanced cytotoxicity against colorectal cancer cell lines while maintaining lower toxicity towards normal cells .
  • Antibacterial Efficacy :
    • Research indicated that certain oxazolo derivatives displayed broad-spectrum antibacterial activity against resistant strains, suggesting their potential as new therapeutic agents in treating infections caused by resistant bacteria .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(Methylthio)oxazolo[5,4-b]pyridine
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2-(Methylthio)oxazolo[5,4-b]pyridine

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